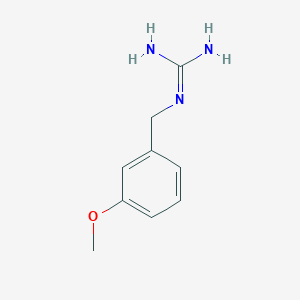

N-(3-Methoxy-benzyl)-guanidine

Description

Significance of the Guanidine (B92328) Pharmacophore in Medicinal Chemistry

The guanidine group is a highly basic, nitrogen-rich functional group that is protonated to form the delocalized guanidinium (B1211019) cation at physiological pH. ontosight.ai This cationic nature is central to its significance as a pharmacophore—a molecular feature responsible for a drug's pharmacological activity. The planar, Y-shaped guanidinium ion can form multiple hydrogen bonds and engage in strong electrostatic interactions with biological targets such as enzymes and receptors. ontosight.ai

This ability to bind to negatively charged groups, like carboxylates and phosphates found in proteins and nucleic acids, allows guanidine-containing molecules to exhibit a wide array of biological effects. ontosight.ai Consequently, the guanidine moiety is a privileged scaffold in drug design, incorporated into compounds developed as antimicrobial, antiviral, anticancer, antidiabetic, and anti-inflammatory agents. ontosight.aiontosight.ai Its versatility and presence in numerous bioactive natural and synthetic compounds underscore its enduring importance in medicinal chemistry. ontosight.ai

Historical Context and Evolution of Guanidine-Containing Therapeutics

The journey of guanidine in therapeutics began with the isolation of galegine, a guanidine derivative from the plant Galega officinalis. This compound was noted for its glucose-lowering effects and laid the groundwork for the development of the biguanide (B1667054) class of antidiabetic drugs, including the widely used metformin. acs.org

Over the decades, the therapeutic applications of guanidine derivatives have expanded significantly. Researchers have synthesized and evaluated a vast number of these compounds, leading to the marketing of several guanidine-bearing drugs for various conditions. mdpi.com The structural simplicity and potent biological activity of the guanidine group have made it a recurring theme in drug discovery, evolving from natural product derivatives to synthetically designed molecules targeting a broad spectrum of diseases. researchgate.net

Overview of Benzyl-Substituted Guanidines in Drug Discovery

The attachment of a benzyl (B1604629) group to the guanidine core creates a class of compounds known as benzylguanidines, which have been a subject of interest in drug discovery. The benzyl group can be readily functionalized with various substituents on the phenyl ring, allowing for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic character. This, in turn, can influence the compound's absorption, distribution, metabolism, excretion, and, ultimately, its biological activity.

Research has shown that benzyl-substituted guanidines can exhibit a range of pharmacological effects. For instance, studies on various functionalized benzylguanidines have demonstrated their potential as agents for weight loss and as antimicrobial compounds. acs.orgmdpi.com The specific nature and position of the substituent on the benzyl ring are often critical determinants of the compound's potency and selectivity for a particular biological target. For example, the synthesis of meta- and para-substituted benzylguanidines has been a strategy in the development of new therapeutic agents. mdpi.commdpi.com

Research Rationale and Scope for N-(3-Methoxy-benzyl)-guanidine Studies

While specific, in-depth research on this compound is not extensively documented in publicly available literature, a rationale for its study can be inferred from the broader context of medicinal chemistry and the known activities of related compounds. The presence of the methoxy (B1213986) group at the meta-position of the benzyl ring is a key structural feature. Methoxy groups can influence a molecule's metabolic stability and its ability to interact with biological targets through hydrogen bonding.

The scope of potential research on this compound would likely involve its synthesis and subsequent evaluation for various biological activities. A common synthetic route for such compounds involves the reaction of the corresponding benzylamine (B48309) (3-methoxybenzylamine) with a guanylating agent. mdpi.comumich.edu

Given the activities of other substituted benzylguanidines, investigational studies on this compound could explore its potential as an antimicrobial, anti-inflammatory, or neurological agent. ontosight.aichemimpex.com Furthermore, its physicochemical properties, predicted in silico, provide a starting point for understanding its potential behavior in biological systems.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Predicted Value | Unit |

| Molecular Formula | C9H13N3O | - |

| Molecular Weight | 179.22 | g/mol |

| Boiling Point | 324 | °C |

| Melting Point | 166 | °C |

| Water Solubility | 2.40e-2 | g/L |

| LogP (Octanol-Water) | 0.459 | - |

| pKa (Basic) | 10.9 | - |

| Data sourced from computational predictions. epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-methoxyphenyl)methyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-13-8-4-2-3-7(5-8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNFFQZOYSMLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428336 | |

| Record name | N-(3-Methoxy-benzyl)-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46228-51-7 | |

| Record name | N-(3-Methoxy-benzyl)-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Guanidine (B92328) Core Formation

The construction of the guanidine functional group is typically achieved by reacting an amine nucleophile with a suitable guanylating agent. researchgate.net This general strategy avoids synthetic complications associated with the high basicity and reactivity of the final guanidine product. researchgate.net Two of the most classical and widely employed methods involve the use of activated thiourea (B124793) derivatives and the reaction of amines with cyanamides.

The conversion of a thiourea to a guanidine is a common and effective method for guanidine synthesis. researchgate.net This transformation generally requires the activation of the thiourea to enhance its electrophilicity, facilitating the attack by an amine. researchgate.netmdpi.com The activation can be achieved through several means, most notably by using thiophilic metal salts or by oxidation of the sulfur atom.

A prevalent method involves the use of N,N'-diprotected thioureas, such as N,N′-di-Boc-thiourea or N,N′-bis(benzyloxycarbonyl)-thiourea, in the presence of a coupling reagent or an activating agent. researchgate.netrsc.org Thiophilic metal salts, particularly mercury(II) chloride (HgCl₂), are highly effective in promoting this reaction, known as guanylation, by facilitating desulfurization. researchgate.netmdpi.comtandfonline.com The use of HgCl₂ allows the reaction to proceed under mild conditions and is effective even for less nucleophilic aromatic amines. mdpi.comtandfonline.com Alternative, less toxic metal salts like copper(II) chloride have also been employed. researchgate.net

Another activation strategy involves the S-oxidation of the thiourea to form a more reactive intermediate, such as a thiourea-S,S-dioxide or a sulfonic acid derivative, which is then displaced by the amine nucleophile. researchgate.nettandfonline.comacs.org This approach avoids the use of heavy metal waste and can be highly efficient. tandfonline.comorganic-chemistry.org More recently, electrochemical methods have been developed for the desulfurizative amination of thioureas, offering a sustainable alternative that avoids stoichiometric chemical oxidants by using electrons as the oxidizing agent. acs.org

S-methylisothioureas are also widely used as guanylating agents. researchgate.nettandfonline.com These reagents, often protected with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), react readily with both aliphatic and aromatic amines. tandfonline.comorganic-chemistry.orgthieme-connect.com The reactivity of these reagents can be fine-tuned; for instance, introducing electron-withdrawing groups on the Cbz protectors, such as in N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea, has been shown to create superior guanylating agents with faster reaction times and higher yields. organic-chemistry.orgthieme-connect.com

| Thiourea-Based Reagent | Activating Agent/Method | Key Features | Reference |

|---|---|---|---|

| N,N′-di-Boc-thiourea | HgCl₂, Et₃N | Mild conditions, effective for various amines. mdpi.com | mdpi.com |

| N,N′-di-Boc-thiourea | Cyanuric chloride (TCT) | Avoids heavy-metal waste. organic-chemistry.org | organic-chemistry.org |

| Thiourea | Oxidation (e.g., H₂O₂) | Forms a reactive S-oxidized intermediate. tandfonline.comacs.org | tandfonline.comacs.org |

| Thiourea | Photocatalysis (Ru(bpy)₃Cl₂) | Visible-light mediated, uses low-toxicity solvents. organic-chemistry.org | organic-chemistry.org |

| N,N′-bis(Cbz)-S-methylisothiourea | HgCl₂ | Clean reaction for protected guanidines. tandfonline.com | tandfonline.com |

| N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea | DMAP (optional accelerator) | Superior reactivity due to electron-withdrawing groups. organic-chemistry.org | organic-chemistry.org |

The reaction between an amine and a cyanamide (B42294) derivative is one of the earliest and most fundamental methods for constructing the guanidine skeleton. scholaris.caoup.com In its simplest form, an amine salt is heated with cyanamide or dicyandiamide. oup.com However, these reactions can be slow and may require harsh conditions, sometimes leading to side products through the polymerization of cyanamide. rsc.orgoup.com The use of toxic reagents like cyanogen (B1215507) bromide is also a feature of some older protocols. rsc.orgorientjchem.org

Modern advancements have introduced catalytic systems that facilitate the guanylation of amines with cyanamides under much milder conditions. For example, scandium(III) triflate has been shown to be an effective catalyst for this reaction, even in water, which is advantageous for water-soluble substrates like peptides. organic-chemistry.org Simple lanthanide amides and ytterbium triflate also serve as efficient catalysts for the addition of amines to carbodiimides, which can be generated in situ from cyanamides. organic-chemistry.org

A one-pot method for synthesizing mono-protected guanidines involves the activation of an acylcyanamide with chlorotrimethylsilane, which generates a reactive N-silylcarbodiimide intermediate capable of guanylating a variety of amines rapidly at room temperature. nih.gov This approach is efficient for both primary and secondary aliphatic amines. nih.gov

| Cyanamide Source | Amine | Catalyst/Activating Agent | Key Features | Reference |

|---|---|---|---|---|

| Cyanamide | Various amines | Scandium(III) triflate | Mild conditions, proceeds in water. organic-chemistry.org | organic-chemistry.org |

| Carbodiimides | Aromatic/Secondary amines | Lanthanide amides | High activity under mild conditions. organic-chemistry.org | organic-chemistry.org |

| Acylcyanamide | Primary/Secondary amines | Chlorotrimethylsilane (TMSCl) | Fast, one-pot reaction at room temperature. nih.gov | nih.gov |

| Cyanamide, Arylboronic acid | Various amines | CuCl₂·2H₂O | Three-component synthesis of trisubstituted guanidines. organic-chemistry.org | organic-chemistry.org |

| Cyanogen bromide | Diamines | Heat | Classical method, can require harsh conditions. scholaris.caorientjchem.org | scholaris.caorientjchem.org |

Synthetic Approaches for N-(3-Methoxy-benzyl)-guanidine and Related Analogues

The synthesis of the specific target molecule, this compound, and its close analogues typically follows the general principles of guanidine formation, applied to precursors bearing the 3-methoxybenzyl group.

The most direct and common strategy for synthesizing this compound involves the reaction of 3-methoxybenzylamine (B130926) with a suitable guanylating agent. This approach is an application of the general methods described in section 2.1.

A well-established route is the guanylation of 3-methoxybenzylamine using a protected S-methylisothiourea, such as N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea. mdpi.comnih.govbath.ac.uk This reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as triethylamine (B128534) (Et₃N). mdpi.combath.ac.uk The resulting di-Boc-protected guanidine can then be deprotected, commonly using a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂), to yield the final guanidinium (B1211019) salt. mdpi.comnih.govbath.ac.uk This method has been successfully used to construct libraries of benzyl (B1604629) guanidine derivatives. mdpi.comnih.gov

An alternative, though less common, pathway could involve the reaction of 3-methoxybenzylamine with a cyanamide derivative. For instance, a silver(I)-mediated tandem guanylation/intramolecular cyclization has been developed using N,N'-di-Boc-S-methylisothiourea and various propargylamines, including a 4-methoxybenzylamine (B45378) derivative, showcasing the versatility of these precursors in forming complex guanidine structures. kuleuven.be

| Precursor | Guanylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Aminomethylphenol | BocN=C(SMe)NHBoc | 1. Et₃N, DMF; 2. Benzylation; 3. TFA, CH₂Cl₂ | Substituted Benzyl Guanidine | nih.govbath.ac.uk |

| 3-Methoxybenzylamine | N,N'-di-Boc-S-methylisothiourea | Et₃N, MeCN | Protected N-(3-Methoxybenzyl)guanidine | kuleuven.be |

| Benzyl alcohol | 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | Mitsunobu Reaction | Guanylating Reagent | acs.org |

| 3-methoxybenzylamine | CDI, followed by treatment of carbamoylimidazole | HCl | Hydantoin derivative (related structure) | scholaris.ca |

An alternative, multi-step approach involves the initial synthesis of a guanidine bearing a methoxy-substituted phenyl ring, which is subsequently modified to introduce the benzyl group. For example, one could start with N-(3-methoxyphenyl)guanidine and perform an N-benzylation. However, controlling the site of alkylation on the guanidine nitrogen atoms can be challenging.

Patents describing the synthesis of trisubstituted guanidines provide methodologies that could be adapted for this purpose. One such method involves reacting a monosubstituted amine hydrochloride with a disubstituted cyanamide. google.comgoogle.com For example, N-methyl-3-methoxy aniline (B41778) hydrochloride could be reacted with a suitable cyanamide to form a trisubstituted guanidine. google.comgoogle.com While not a direct route to the target compound, these methods illustrate the principle of building up complex guanidines from simpler, substituted intermediates. Another patent describes the synthesis of N-(1-naphthyl)-N'-(3-methoxyphenyl)-N'-methyl guanidine from 1-naphthyl cyanamide and N-methyl-3-methoxy aniline, highlighting the condensation of cyanamides with substituted anilines to form complex guanidines. google.com

Research on non-competitive NMDA receptor antagonists has involved the synthesis of N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine, demonstrating the construction of highly substituted guanidines containing the 3-methoxyphenyl (B12655295) moiety. nih.gov These complex syntheses often rely on building blocks that are combined in a stepwise fashion, a strategy that could theoretically be applied to the synthesis of this compound.

Strategies for Derivatization and Analogous Compound Generation

The this compound scaffold can be readily modified to generate a diverse library of analogues for structure-activity relationship (SAR) studies. These modifications can target the aromatic ring, the benzyl linker, or the guanidine core itself.

Aromatic Ring Modification: The methoxy (B1213986) group on the benzyl ring can be moved to the ortho- or para-positions by starting the synthesis with 2-methoxybenzylamine (B130920) or 4-methoxybenzylamine, respectively. kuleuven.be Further analogues can be created by introducing other substituents (e.g., chloro, fluoro, methyl) onto the ring or by using dimethoxy-substituted precursors. researchgate.net For instance, the synthesis of various benzyl guanidine derivatives has been achieved by starting with differently substituted 3-aminomethylphenol derivatives, which are then benzylated with a range of substituted benzyl halides. mdpi.comnih.gov

Guanidine Core Modification: The two unsubstituted nitrogen atoms of the guanidine group in this compound are available for further derivatization. For example, reaction with acylating or sulfonylating agents could produce N-acyl or N-sulfonyl guanidines. The synthesis of N-substituted guanidines often involves the benzylation of thiocarbamides followed by reaction with chloroacetyl chloride and subsequent treatment with amines to build up a more complex guanidine structure. asianpubs.org

Analogue Generation via Precursor Diversity: A powerful strategy for generating analogues is to vary the amine precursor used in the guanylation reaction. Syntheses of diverse guanidine libraries have been reported where a wide array of primary and secondary amines are reacted with a common guanylating agent. researchgate.netacs.org This allows for the replacement of the 3-methoxybenzyl group with other substituted benzyl groups, different arylmethyl groups (like naphthylmethyl), or various aliphatic chains, enabling a broad exploration of the chemical space around the core guanidine structure. acs.org

| Modification Strategy | Example Precursors/Reagents | Resulting Analogue Type | Reference |

|---|---|---|---|

| Varying ring substitution | 2-Methoxybenzylamine, 4-Methoxybenzylamine, 2,4-Dimethoxybenzylamine | Positional isomers of the methoxy group | researchgate.net |

| Varying ring substituent | 3-Chlorobenzylamine, 3-Methylbenzylamine | Analogues with different electronic/steric properties | mdpi.comnih.gov |

| N-alkylation/arylation of guanidine | Aniline, Diethyl/dimethyl amine | N',N''-disubstituted or trisubstituted guanidines | asianpubs.org |

| Replacing the benzyl group | 1-(3-aminopropyl)pyrrolidine, Naphthylamine | Guanidines with different lipophilic/basic groups | acs.orggoogle.com |

| Pre-column derivatization for analysis | Acetylacetone | Derivatized guanidine for HPLC assay | nih.gov |

Modifications of the Benzyl Moiety for Structure-Activity Relationship Studies

The benzyl moiety of this compound is a critical component for molecular recognition and interaction with biological targets. Consequently, extensive modifications have been explored to establish robust structure-activity relationships (SAR). These studies are pivotal in optimizing the compound's efficacy for various applications by altering its electronic properties, steric profile, and lipophilicity.

Research into benzyl guanidine derivatives has demonstrated that substitutions on the benzyl ring significantly influence their biological activity, such as antimicrobial potency. mdpi.comnih.gov For instance, the introduction of electron-withdrawing groups, like chloro and trifluoromethyl substituents, has been a key strategy. The position of these substituents is also crucial. Studies on a series of benzyl guanidine compounds revealed that meta-substituted derivatives often exhibit potent activity. One of the most active compounds identified in a study was a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, which showed minimal inhibitory concentrations (MICs) of 0.5 µg/mL against Staphylococcus aureus and 1 µg/mL against Escherichia coli. mdpi.comnih.gov

In contrast, other substitution patterns can lead to varied activity profiles. For example, dichlorobenzyl derivatives were found to be significantly more potent against S. aureus than E. coli. mdpi.com The introduction of fluorine atoms at the R2 and R3 positions of the benzyl ring also resulted in high potency against S. aureus. nih.gov These findings underscore the sensitive dependence of biological activity on the nature and position of the substituents on the benzyl ring.

The electronic properties conferred by different substituents are a major determinant of activity. Methoxy groups, as seen in the parent compound, are electron-donating and can increase the electron density of the benzyl ring, which in turn can affect the basicity (pKa) of the guanidine group. Conversely, electron-withdrawing groups like halogens can alter these properties in the opposite direction. Such modifications influence how the molecule interacts with its biological targets, for example, through halogen bonding with enzyme active sites.

The following table summarizes the structure-activity relationships of various benzyl guanidine derivatives based on modifications to the benzyl moiety.

| Derivative | Modification on Benzyl Moiety | Observed Activity | Reference |

| 9m | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | Potent against S. aureus (MIC 0.5 µg/mL) and E. coli (MIC 1 µg/mL). mdpi.comnih.gov | mdpi.com, nih.gov |

| 9v | 2,3-Dichlorobenzyl | More potent against S. aureus (MIC 0.5 µg/mL) than E. coli (MIC 4 µg/mL). mdpi.com | mdpi.com |

| 9p | 3-Benzyloxy (R²=F, R³=H) | Very potent against S. aureus (MIC 0.5 µg/mL), less potent against E. coli. nih.gov | nih.gov |

| 9q | 3-Benzyloxy (R²=H, R³=F) | Potent against S. aureus (MIC 1 µg/mL), less potent against E. coli. nih.gov | nih.gov |

| 10d | 3-(4-trifluoromethyl)-benzyloxy | Potent against S. aureus (MIC 1 µg/mL), much less active against E. coli (MIC 16 µg/mL). mdpi.comnih.gov | mdpi.com, nih.gov |

Substitutions on the Guanidine Moiety

The guanidine group is a highly basic functional group that is often protonated at physiological pH, allowing for strong electrostatic interactions with biological targets. Modifications to the guanidine moiety itself, including substitution on its nitrogen atoms, can have a profound impact on the compound's activity, conformational flexibility, and synthetic accessibility.

A common strategy in the synthesis of guanidine derivatives involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group. mdpi.comnih.gov Synthetic routes often employ N,N'-di-Boc protected guanidines, which can then be alkylated or otherwise modified before deprotection to yield the final product. scholaris.ca For example, a general synthesis involves the guanylation of a primary amine with a reagent like Boc-protected S-methylisothiourea, followed by further synthetic steps and final deprotection with an acid like trifluoroacetic acid (TFA). mdpi.comnih.gov

Direct substitution on the guanidine nitrogens has been shown to be a critical factor in biological activity. In SAR studies of antimicrobial benzyl guanidines, the substitution of a hydrogen atom on one of the terminal guanidine nitrogens with either a methyl or a methoxyethyl group resulted in a dramatic decrease in potency. mdpi.com This suggests that the unsubstituted guanidinium group, with its full complement of hydrogen bond donors, is crucial for the observed antimicrobial effect, likely due to its ability to interact with negatively charged components of bacterial membranes. mdpi.com

Further chemical transformations can involve the guanidine moiety as a nucleophile or as a precursor to other functional groups. The high basicity of guanidines allows them to be used as catalysts in various organic reactions. researchgate.netresearchgate.net The specific substitutions on the guanidine nitrogen atoms can be tailored to modulate this basicity and the steric environment around the functional group. researchgate.net

The table below details examples of substitutions on the guanidine moiety and their effects.

| Modification | Context/Method | Outcome | Reference |

| N-Methylation | Substitution of a guanidine N-H with a methyl group. | Significant decrease in antimicrobial potency. mdpi.com | mdpi.com |

| N-Methoxyethylation | Substitution of a guanidine N-H with a methoxyethyl group. | Significant decrease in antimicrobial potency. mdpi.com | mdpi.com |

| N,N'-Boc protection | Use of N,N′-di-Boc protected guanidines in synthesis. | Facilitates synthesis and modification of the guanidine core. mdpi.comnih.gov | mdpi.com, nih.gov |

| N-Benzoylation / N-Sulfonylation | Treatment of Boc-protected benzyl guanidines with benzoyl or arylsulfonyl chlorides. | Yields N-acylated or N-sulfonylated guanidine derivatives. mdpi.comnih.gov | mdpi.com, nih.gov |

Formation of Polymeric and Oligomeric Guanidine Structures

The guanidine functional group is a valuable component in the design of macromolecules, including polymers and oligomers, due to its strong basicity and hydrogen bonding capabilities. These properties can impart unique structural and functional characteristics to the resulting polymeric materials.

One approach to creating guanidine-containing polymers is through the post-polymerization modification of a pre-formed polymer scaffold. For instance, polypeptides can be synthesized and subsequently functionalized with guanidine groups. A method involves the ring-opening polymerization of N-carboxyanhydrides (NCAs) to create a polypeptide backbone, which is then modified. For example, a polypeptide with propargyloxy side chains can undergo a "click" chemistry reaction with an azide-containing guanidine precursor to attach the guanidine moieties to the polymer with high efficiency. mdpi.com

Another strategy involves the direct polymerization of monomers that already contain a guanidine or a protected guanidine group. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful methods for creating well-defined polymers. nih.gov These controlled radical polymerization techniques can be initiated from complex molecules, including biomolecules, to create biopolymer conjugates. While not specifically detailing this compound, the principles apply to the polymerization of guanidine-containing monomers to form materials with applications such as gene delivery vectors, where the cationic nature of the guanidinium groups facilitates interaction with nucleic acids. raineslab.com

Oligomeric structures containing guanidine are also of significant interest. The synthesis of oligomers can be achieved through stepwise solution-phase or solid-phase synthesis. The strong basicity of guanidines has also been harnessed to catalyze polymerization reactions, such as the synthesis of open-chained polycarbonates from CO2 and alcohols, highlighting the functional role of guanidines in polymer synthesis. researchgate.net

| Polymeric/Oligomeric Structure | Synthetic Approach | Key Features | Reference |

| Guanidine-functionalized polypeptides | Ring-opening polymerization of NCAs followed by post-polymerization modification (e.g., "click" chemistry). | High efficiency of guanidine conjugation (>99%); creates water-soluble, functional polypeptides. mdpi.com | mdpi.com |

| Protein-polymer conjugates | Controlled radical polymerization (e.g., ATRP) initiated from a protein macroinitiator. | Creates biohybrid materials with controlled polymer molecular weight and distribution. nih.gov | nih.gov |

| Open-chained polycarbonates | Guanidine-catalyzed polymerization of CO2 and alcohols. | Guanidines act as powerful catalysts for the fixation of CO2 into polymeric structures. researchgate.net | researchgate.net |

| Polypeptide-block-copolymers | Ring-opening polymerization of NCAs initiated from an amino-terminated polymer macroinitiator. | Creates biodegradable block copolymers with distinct segments. mdpi.com | mdpi.com |

Biological Activity and Pharmacological Investigations

Antimicrobial Activity of N-(3-Methoxy-benzyl)-guanidine Analogues

Guanidine-containing compounds have demonstrated a broad spectrum of antimicrobial activities. preprints.org The structural simplicity and the ability of the guanidinium (B1211019) group to engage in biological interactions make it an attractive scaffold for the development of new antimicrobial agents. nih.gov

Antibacterial Efficacy

The antibacterial properties of benzyl (B1604629) guanidine (B92328) derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Research has focused on establishing structure-activity relationships (SAR) to identify compounds with potent inhibitory effects.

Several studies have highlighted the efficacy of benzyl guanidine analogues against Gram-positive bacteria, particularly drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). In one study, a series of benzyl guanidine derivatives were synthesized and tested for their antibacterial activity. nih.gov The results indicated that a significant number of these compounds were more potent against S. aureus than against E. coli. nih.gov

For instance, a robenidine (B1679493) analog featuring a 3-methoxy (3-OCH3) substitution on the benzyl ring was among the guanidine compounds investigated for activity against multi-resistant S. aureus, including MRSA. frontiersin.org Further research into a library of benzyl guanidine derivatives revealed that specific substitutions on the benzyl ring are crucial for activity. One of the most potent compounds identified was a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative, which exhibited a minimal inhibitory concentration (MIC) of 0.5 µg/mL against S. aureus. nih.govbath.ac.uk This compound also showed promising results against two different strains of MRSA. nih.govmdpi.com Another related guanidinium compound, L15, showed high activity against MRSA with a MIC of 1.5 µM. d-nb.info The guanidinium group was found to be essential for its antibacterial action. d-nb.info

| Compound Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Source |

|---|---|---|---|

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m) | 0.5 | 1 | nih.gov |

| 3-(4-trifluoromethyl)-benzyloxy derivative (10d) | 1 | 16 | nih.gov |

| 5-substituted tetrahydroisoquinoline derivative (29b) | 8 | 8 | nih.gov |

| Guanidinium Compound (L15) | 1.5 µM | 12.5 µM | d-nb.info |

The efficacy of benzyl guanidine analogues has also been assessed against Gram-negative bacteria such as Escherichia coli. Generally, many of the synthesized benzyl guanidine derivatives have shown greater potency against Gram-positive S. aureus than against Gram-negative E. coli. nih.govbath.ac.uk However, certain derivatives displayed notable activity against E. coli. nih.gov

For example, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m), which was highly active against S. aureus, also demonstrated strong activity against E. coli with a MIC of 1 µg/mL. nih.govbath.ac.uk In contrast, some analogues showed a significant drop in potency against E. coli compared to their activity against S. aureus. A notable example is the 3-(4-trifluoromethyl)-benzyloxy derivative (10d), which had a MIC of 1 µg/mL against S. aureus but was far less active against E. coli, with a MIC of 16 µg/mL. nih.govmdpi.com Studies also found that certain tetrahydroisoquinoline guanidine derivatives were only moderately active against E. coli. nih.gov

Antifungal Potential

The therapeutic potential of guanidine compounds extends to antifungal activity. ontosight.ai Guanidinic compounds, both natural and synthetic, are recognized for their wide range of applicability, including as antimicrobial agents against fungal pathogens. nih.gov Fungal infections are a growing concern, prompting the World Health Organization (WHO) to create a list of priority fungal pathogens to guide research. nih.gov

In this context, research has been conducted to evaluate the antifungal activity of various guanidine compounds against several fungi on the WHO Fungi Priority Pathogens List. nih.gov A study assessing eleven guanidine compounds found that a newly synthesized spermidine (B129725) tri-substituted guanidine derivative showed the most promising antifungal activity and selectivity. nih.gov This compound was particularly active against Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, and Paracoccidioides lutzii, with a selective index greater than 10. nih.gov It was the only compound in the series to show activity against Candida species. nih.gov While this specific study did not focus on this compound itself, it underscores the potential of the broader guanidine class as a source for new antifungal drug discovery. ontosight.ainih.gov

Antiprotozoal and Antiparasitic Activities

Guanidine derivatives have been investigated for their effectiveness against various protozoan parasites, demonstrating a broad spectrum of action. preprints.org

Activity against Trypanosoma cruzi (Chagas Disease)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health issue, particularly in Latin America. plos.orgnih.gov The limitations of current treatments, including severe side effects and variable efficacy, necessitate the search for new therapeutic agents. plos.orgnih.gov Guanidine compounds have emerged as a class of interest in this search. preprints.org

An exploratory study investigated the anti-T. cruzi activity of six different guanidines. preprints.org Using an assay that simultaneously evaluates effects on both the amastigote (intracellular) and trypomastigote (extracellular) forms of the parasite, five of the six compounds displayed significant trypanocidal activity, with 50% inhibitory concentration (IC₅₀) values ranging from 5.8 to 20 µM. preprints.org However, none were more potent than the reference drug, benznidazole (B1666585) (IC₅₀ = 3.0 µM). preprints.org The study also assessed the cytotoxicity of these compounds against L929 host cells to determine their selectivity index (SI), which reflects the compound's specificity for the parasite over host cells. preprints.org Combination therapy involving compounds with guanidine-like structures, such as the arylimidamide DB766, with benznidazole has also been explored, showing reduced parasitemia and tissue lesions in animal models. plos.org

| Compound | IC₅₀ on T. cruzi (µM) | CC₅₀ on L929 cells (µM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| Guanidine 1 | 5.8 ± 1.2 | 152.0 ± 1.1 | 26.2 | preprints.org |

| Guanidine 2 | 10.0 ± 1.1 | 106.0 ± 1.1 | 10.6 | preprints.org |

| Guanidine 3 | 12.0 ± 1.1 | 142.0 ± 1.2 | 11.8 | preprints.org |

| Guanidine 4 | 15.0 ± 1.2 | 108.0 ± 1.1 | 7.2 | preprints.org |

| Guanidine 5 | 20.0 ± 1.1 | 110.0 ± 1.1 | 5.5 | preprints.org |

| Benznidazole (Reference) | 3.0 ± 1.4 | > 400 | > 133.3 | preprints.org |

Antiviral Properties

The guanidine functional group is a key feature in several compounds with established antiviral activity. researchgate.net This has spurred investigation into guanidine derivatives as potential inhibitors of a wide range of viruses. nih.govineosopen.org

Influenza neuraminidase (NA) is a critical enzyme for the replication and spread of the influenza virus, making it a prime target for antiviral drugs. nih.govuu.nl The introduction of a guanidine group to the neuraminidase inhibitor DANA to create Zanamivir resulted in a significant increase in inhibitory activity against influenza viruses, including H1N1 strains. mdpi.comnih.gov

Research into new neuraminidase inhibitors has explored various guanidine-containing structures. Acylguanidine derivatives of oseltamivir (B103847) carboxylate have been synthesized and evaluated against H1N1 and H3N2 influenza viruses. nih.gov Some of these compounds showed potent inhibition, with IC₅₀ values under 40 nM, and were also effective against oseltamivir-resistant strains. nih.gov The synthesis of (E)-3-(4-hydroxy-3-methoxyphenyl)guanidine has been reported in the context of developing new H1N1 neuraminidase inhibitors derived from natural products like ferulic acid and vanillin. researchgate.net Although detailed inhibitory data for this specific compound is not provided, the strategic inclusion of the methoxy-phenyl guanidine moiety highlights its perceived importance for antiviral activity.

The antiviral activity of guanidine derivatives is not limited to influenza. The unique physicochemical properties of the guanidine group, including its strong basicity and ability to form multiple hydrogen bonds, make it a versatile scaffold for targeting various viral proteins. nih.gov Guanidine-containing compounds have been investigated for activity against a broad spectrum of viruses.

For instance, guanidine has been shown to possess anti-polio activity in vitro. nih.gov More recently, in silico studies have explored the potential of guanidine-containing therapeutic agents against SARS-CoV-2, the virus responsible for COVID-19. nih.gov These studies have targeted key viral proteins like the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the spike protein. nih.gov Polycyclic guanidine alkaloids (PGAs) from marine sources are also recognized for a wide array of biomedical properties, including antiviral activity against HIV-1 and herpes simplex virus. mdpi.com Furthermore, certain guanidine derivatives have shown activity against enteroviruses by targeting the nonstructural protein 2C. nih.gov The compound polyhexamethylene guanidine (PHMG) has demonstrated high biocidal activity against numerous pathogenic microorganisms, including an antiviral effect on human immunodeficiency virus type I (HIV-1). ineosopen.org

Anti-inflammatory Effects

Guanidine derivatives have been recognized for their significant anti-inflammatory properties. asianpubs.orgnih.gov This activity is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade and modulate immune cell responses. sci-hub.serrpharmacology.ru

Studies have shown that various N-substituted guanidines can provide protection against carrageenan-induced edema in animal models. asianpubs.org Research on a series of N-substituted guanidines indicated that the presence of a methoxy (B1213986) group on the phenyl ring, particularly at the para position, enhances anti-inflammatory activity. asianpubs.org More recent investigations into aminal guanidine-based molecules, such as the alkaloid cernumidine and its analogues, revealed that compounds featuring a guanidine moiety and electron-donating groups (like a methoxy group) exhibit significant anti-inflammatory properties. rsc.org These compounds were evaluated using lipopolysaccharide-stimulated human THP-1 cells, where they were found to reduce the expression of tumor necrosis factor-alpha (TNFα) and nuclear factor kappa B (NF-κB). rsc.org

The mechanism of anti-inflammatory action can be diverse. Some guanidine-containing compounds act as inhibitors of Na+/H+ exchanger type 1 (NHE-1), which confers anti-inflammatory and cytoprotective effects. rrpharmacology.ru Others have been developed as inhibitors of p56 tyrosine kinase, which plays a role in T-cell activation and proliferation, suggesting their use in T-cell mediated inflammatory diseases. sci-hub.se

Receptor Modulation and Ligand Interactions

The structural characteristics of this compound and its analogues make them suitable candidates for interacting with various biological receptors. The combination of the aromatic methoxy-benzyl group and the cationic guanidinium headgroup allows for a range of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking.

A notable example is the interaction with the N-methyl-D-aspartate (NMDA) receptor, a key ion channel in the central nervous system. A study on the synthesis of radiolabeled guanidines for PET imaging identified [¹¹C]N-(2-chloro-5-thiomethylphenyl-N'-(3-methoxyphenyl)-N'-methylguanidine as having a high affinity for the ion channel pore of the NMDA receptor complex. google.comresearchgate.net This suggests that the 3-methoxyphenyl (B12655295) guanidine structure is a key pharmacophore for this target.

Furthermore, in the context of opioid receptors, 3D similarity analysis of bicyclic guanidines with kappa opioid receptor activity proposed a binding model where a 4-methoxybenzyl group and the guanidine functionality are involved in crucial interactions with the receptor. nih.gov In the field of lectin recognition, bis-3,3′-(3-methoxy-benzamido)-thiodigalactosides have been studied as ligands for galectin-3, where the 3-methoxy-benzamido moiety plays a role in the ligand-protein interaction. nih.gov Additionally, radioiodinated benzamides, some containing a methoxy group, have been shown to bind with high affinity to sigma receptors, which are highly expressed in some human prostate tumor cell lines. nih.gov

Histamine (B1213489) H3 Receptor Antagonism by Benzyl Guanidines

Guanidine derivatives have been explored as antagonists for the histamine H3 receptor (H3R), a G-protein coupled receptor primarily expressed in the central nervous system. nih.govacs.org H3R antagonists are of interest for their potential in treating neurological and cognitive disorders. mdpi.com

Research has shown that 1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidines bearing electron-withdrawing substituents on the benzyl moiety exhibit high in vitro affinity for the guinea pig jejunal histamine H3 receptor, with pA2 values ranging from 8.43 to 8.49. rsc.org The structural modification of H3R antagonists, such as replacing flexible linkers with more rigid structures, has led to the discovery of compounds with unexpected potent activity at other receptors, like muscarinic M2 and M4 receptors. nih.govacs.org For instance, ADS10227, a benzylguanidine derivative, showed high affinity for both the human M2 receptor (hM2R) and M4 receptor (hM4R) with Ki values of 2.8 nM and 5.1 nM, respectively. nih.gov

The binding mode of these benzyl guanidine derivatives at the H3R involves the benzyl fragment occupying a hydrophobic pocket formed by amino acid residues such as F193, L199, W371, and M378. mdpi.com The substitution pattern on the guanidine group (1,1-disubstituted vs. 1,3-disubstituted) and the length of the alkyl linkers are crucial for the quality of these interactions. mdpi.com Some of these H3R antagonists have also been investigated for additional pharmacological effects, such as anticancer activity and cholinesterase inhibition, highlighting the potential for developing multi-target ligands. mdpi.com

Table 1: Histamine H3 Receptor Antagonist Activity of Guanidine Derivatives

| Compound | Receptor Affinity (pA2 or Ki) | Target Receptor(s) | Notes |

|---|---|---|---|

| 1-substituted-[4-(7-phenoxyheptylpiperazin-1-yl)butyl]guanidine derivatives | pA2: 8.43 - 8.49 rsc.org | Guinea pig jejunal H3R | Activity is high with electron-withdrawing substituents on the benzyl group. rsc.org |

| ADS10227 | Ki: 2.8 nM (hM2R), 5.1 nM (hM4R) nih.gov | hM2R, hM4R | A benzylguanidine derivative that also shows potent muscarinic receptor antagonism. nih.gov |

| ADS10310 | Nanomolar affinity mdpi.com | hH3R | Also shows micromolar cytotoxicity against breast cancer cells. mdpi.com |

Opioid Receptor Ligand Potential of Related Bicyclic Guanidines

Bicyclic guanidines (BCGs) have been identified as a promising scaffold for the development of new opioid receptor ligands. nih.gov A positional scanning synthetic combinatorial library led to the discovery of a series of BCGs with a range of activities at the kappa-opioid receptor (KOR), with IC50 values from 37 nM to over 10,000 nM. nih.govnih.gov

Three-dimensional similarity analysis suggests a "Y" shape molecular binding model for these compounds, where the guanidine functionality and a 4-methoxybenzyl group may be critical for key interactions with the receptor. nih.gov This binding mode shows similarities to known opiates. nih.gov For kappa receptor selectivity, it is thought that a positively charged guanidinyl group on the ligand forms a salt bridge with the glutamate (B1630785) residue Glu297. nih.gov

Further research into bis-cyclic guanidine heterocyclic peptidomimetics has identified compounds with mixed activity at mu (μ), kappa (κ), and delta (δ) opioid receptors. nih.govmdpi.com For example, a library of 64 bis-cyclic guanidines was synthesized and tested, revealing 26 compounds with Ki values between 7 and 93 nM for the mu-opioid receptor (MOR). nih.gov One compound, 1968-22, demonstrated good affinity for the KOR (IC50 = 37 nM) and, upon central administration, produced opioid receptor-mediated antinociception without significant adverse effects like respiratory depression or locomotor issues. nih.gov This suggests that mixed-opioid receptor agonists from this class could be developed as safer analgesics. nih.govmdpi.com

Table 2: Opioid Receptor Activity of Bicyclic Guanidine Derivatives

| Compound Class/Example | Receptor(s) | Activity (IC50 or Ki) | Key Findings |

|---|---|---|---|

| Bicyclic Guanidines (BCGs) | KOR | IC50: 37 nM to >10,000 nM nih.govnih.gov | A 4-methoxybenzyl group may be important for receptor interaction. nih.gov |

| Bis-cyclic Guanidines | MOR | Ki: 7 - 93 nM (for 26 compounds) nih.gov | Showed mixed μ, κ, and δ opioid receptor interactions. nih.gov |

| Compound 1968-22 | KOR | IC50: 37 nM nih.gov | Produced antinociception without major side effects in preclinical models. nih.gov |

Sigma-2 Receptor Ligand Activity of Guanidine Derivatives

Guanidine derivatives have been investigated as ligands for sigma (σ) receptors, which are unique binding sites in the central nervous system and peripheral organs. scielo.br The pan-sigma receptor agonist N,N'-di-o-tolyl-guanidine (o-DTG) has shown neuroprotective effects in stroke models. researchgate.net

The standard radioligand used to identify sigma-2 receptors is [³H]di-O-tolyl guanidine (DTG), which binds to both sigma-1 and sigma-2 receptors. frontiersin.org To study the sigma-2 receptor specifically, assays are often conducted in the presence of a masking ligand like (+)pentazocine to block the sigma-1 sites. scielo.brfrontiersin.org

Structure-activity relationship studies on DTG derivatives have been performed to develop more potent and selective ligands. researchgate.net For example, the substitution of the methyl group in DTG with chloro or bromo at the meta and para positions increased potency by up to 160% in inhibiting acidosis-induced calcium elevations in neurons. researchgate.net The most potent derivative identified in one study was N,N'-di-p-bromo-phenyl-guanidine (p-BrDPhG), which had an IC50 of 2.2 μM in an ischemia assay, significantly more potent than o-DTG (IC50 = 74.7 μM). researchgate.net Radioligand binding studies confirmed p-BrDPhG as a pan-selective sigma ligand. researchgate.net The anticonvulsant effects of DTG have also been documented, although this action may not be mediated by sigma receptors. nih.gov

Table 3: Sigma Receptor Ligand Activity of Guanidine Derivatives

| Compound | Activity (IC50) | Assay | Key Findings |

|---|---|---|---|

| N,N'-di-o-tolyl-guanidine (o-DTG) | 74.7 μM researchgate.net | Ischemia-evoked Ca2+ overload | Pan-sigma agonist with neuroprotective effects. researchgate.net |

| N,N'-di-p-bromo-phenyl-guanidine (p-BrDPhG) | 2.2 μM researchgate.net | Ischemia-evoked Ca2+ overload | More potent than o-DTG. researchgate.net |

| 1,3-di(2-tolyl)guanidine (DTG) | ED50 = 5.25 nmol nih.gov | Anticonvulsant activity in rats | Potent anticonvulsant effect. nih.gov |

TrkA Receptor Kinase Inhibition

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that has been implicated in chronic pain and cancer. nih.gov Guanidine-containing compounds have been identified as potential inhibitors of TrkA kinase. nih.govgoogle.comdntb.gov.ua

Virtual screening of compound databases has led to the identification of novel TrkA kinase inhibitors. nih.gov One such compound, a pyrazolyl guanidine, emerged as a potent inhibitor with an IC50 of approximately 5.2 nM in a biochemical assay. nih.gov Further investigation revealed that this inhibitor had only a modest preference for the inactive state of the TrkA kinase over the active state. nih.gov The development of such inhibitors is considered a valuable starting point for medicinal chemistry optimization to create clinical candidates. nih.gov The novelty of these guanidine-based scaffolds offers new avenues to address acquired resistance to existing TrkA inhibitors. nih.gov

Table 4: TrkA Kinase Inhibition by Guanidine Derivatives

| Compound Class | Activity (IC50) | Target | Notes |

|---|---|---|---|

| Pyrazolyl guanidine compounds | ~5.2 nM nih.gov | hTrkA kinase | Identified through virtual screening. nih.gov |

Enzyme Inhibition Studies

Beyond receptor interactions, guanidine derivatives have been shown to inhibit the activity of various enzymes, demonstrating their broad therapeutic potential.

Cysteine Protease Inhibition

Cysteine proteases (CPs) are enzymes that play crucial roles in the life cycle of parasites like Leishmania and are considered important therapeutic targets. nih.govmdpi.com Guanidine derivatives have been shown to inhibit these enzymes. nih.govmdpi.com For example, the well-known irreversible CP inhibitor E64 (L-trans-epoxysuccinyl-leucylamido-(4-guanidino)butane) contains a guanidino group. nih.gov

A study on N-benzoyl-N′-benzyl-N″-(4-tertbutylphenyl)guanidine (LQOF-G6) showed selective inhibitory activity against Leishmania major cysteine protease LmCPB2.8ΔCTE (CPB), with an inhibition of approximately 73% and an IC50 value of 6.0 µM. nih.gov This compound did not show activity against the mammalian homologues cathepsin L and B, indicating a degree of selectivity. nih.gov Docking simulations and NMR experiments suggested a specific binding conformation stabilized by an intramolecular hydrogen bond. nih.gov Another class of inhibitors, oxyguanidine analogues of the cysteine protease inhibitor WRR-483, have also been synthesized and evaluated against cruzain, the major cysteine protease of Trypanosoma cruzi. escholarship.orgacs.org Some of these analogues were found to be low nanomolar inhibitors of the enzyme. escholarship.org

Table 5: Cysteine Protease Inhibition by Guanidine Derivatives

| Compound | Target Enzyme | Activity (IC50 or % Inhibition) | Selectivity |

|---|---|---|---|

| LQOF-G6 | Leishmania major CPB | IC50: 6.0 µM (~73% inhibition) nih.gov | Selective over mammalian cathepsins L and B. nih.gov |

| E64 | Leishmania CPB | Nanomolar range nih.gov | Irreversible inhibitor. nih.gov |

| Oxyguanidine analogues of WRR-483 | Cruzain | Low nM inhibitors escholarship.org | Potent inhibitors of the T. cruzi protease. escholarship.org |

Carbonic Anhydrase Inhibition by Benzyl Guanidinosulfonamides

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Recent studies have focused on developing isoform-selective inhibitors. nih.gov Inspired by the involvement of the brain-associated CA isoform VII in neuropathic pain, a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides were synthesized and evaluated. nih.govnih.govresearchgate.net

In this series, ten benzyl-substituted and five alkyl-substituted 4-guanidinobenzenesulfonamide (B8693046) derivatives were created. nih.gov Several of these compounds, particularly those with benzyl substitutions, exhibited subnanomolar inhibitory constants (KI) and satisfactory selectivity for CA VII over the more ubiquitous isoforms CA I and II. nih.govnih.gov For example, compounds 7c, 7h, 7m, and 7o showed promising selectivity profiles, making them interesting candidates for further investigation as potential treatments for neuropathic pain. nih.gov The synthetic route involved reacting 4-aminobenzenesulfonamide with potassium thiocyanate, followed by methylation and subsequent reaction with various benzyl amines. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Based on publicly available data, there is currently no scientific literature that specifically documents the inhibitory activity of this compound against Dihydrofolate Reductase (DHFR). While the guanidinium group is a feature in various biologically active molecules, specific studies detailing the interaction between this compound and the DHFR enzyme are not found in the accessed scientific databases.

Signal Peptidase IB (SpsB) Targeting

Signal peptidase IB (SpsB) is recognized as an essential enzyme in bacteria, responsible for cleaving signal peptides from secreted proteins, making it a viable target for antibiotics. uniprot.org Guanidinium-containing compounds have been investigated as potential antibacterial agents that target SpsB. d-nb.info However, specific research detailing the targeting of SpsB by this compound is not available in the public scientific literature searched. Studies on related guanidinium compounds suggest this class of molecules has the potential for such interactions, but direct evidence for this compound is absent. d-nb.info

Anticancer and Antiproliferative Activities

The potential of guanidine derivatives in cancer therapy is an active area of research, with investigations into their mechanisms of action, including the inhibition of tumor growth and interaction with cellular macromolecules like DNA.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Features within the Guanidine (B92328) Scaffold

The guanidine group is a crucial pharmacophore in numerous biologically active compounds, largely due to its ability to form strong, charge-assisted hydrogen bonds and its basicity. nih.govrsc.orgtandfonline.comrsc.orgmdpi.com In the context of N-benzylguanidines, the guanidinium (B1211019) moiety is often involved in key interactions with biological targets, such as forming salt bridges with acidic amino acid residues like aspartate and glutamate (B1630785) in receptor binding pockets. nih.gov The planar and highly resonant structure of the guanidinium ion allows for effective charge distribution, facilitating multipoint hydrogen bonding that contributes significantly to binding affinity. rsc.org

Studies on various guanidine-containing compounds have revealed that the guanidine functionality itself is a key element for generating subtype-selective ligands for various receptors. nih.gov Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile interaction partner. mdpi.com The positive charge at physiological pH is another defining feature, enabling strong electrostatic interactions with negatively charged pockets in target proteins. rsc.org

Impact of Benzyl (B1604629) Moiety Substitutions on Biological Activity

The position of the methoxy (B1213986) group on the benzyl ring of N-benzylguanidine derivatives has a significant impact on their biological activity. The methoxy group can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its binding affinity and selectivity for various targets. researchgate.netmdpi.com

In studies of bicyclic guanidines with opioid receptor activity, a 4-methoxybenzyl group was found to be a common feature among the most active molecules, suggesting its involvement in key interactions with the receptor. nih.govjimcontent.comnih.gov The methoxy group can enhance target binding through hydrogen bonding and hydrophobic interactions. researchgate.net However, the optimal position can be target-dependent. For instance, in a series of N2-phenylguanines designed as inhibitors of Herpes simplex virus thymidine kinases, compounds with hydrophobic, electron-attracting groups in the meta (3-position) of the phenyl ring were the most potent inhibitors. nih.gov

The introduction of halogens and the variation of alkyl chains on the benzyl moiety are common strategies to modulate the potency and pharmacokinetic properties of N-benzylguanidine analogs. Halogenation can alter the electronic distribution on the aromatic ring and increase lipophilicity, potentially enhancing membrane permeability and target engagement. For example, in the design of anticancer guanidine derivatives, a 4-bromo-substituted compound exhibited a high DNA binding constant. nih.govrsc.org

Significance of Guanidine Functionality Modifications (e.g., N-substitution)

Modifications to the guanidine functionality itself, such as N-substitution, can have a profound impact on the biological activity of N-benzylguanidine derivatives. N-substitution can alter the pKa of the guanidine group, its hydrogen bonding capacity, and its steric profile, leading to changes in target affinity and selectivity. nih.govmdpi.com

Studies on N,N'-substituted guanidines have shown that the nature of the substituents can influence the tautomeric form and geometry of the guanidine group, which is crucial for its interaction with biological receptors. mdpi.com For instance, the alkylation of a terminal nitrogen in the guanidine group of integrin ligands was shown to switch the selectivity between different integrin subtypes. nih.gov In other cases, N-substitution can be used to modulate physicochemical properties to improve drug-like characteristics. frontiersin.org

The following table summarizes the effects of different N-substitutions on the guanidine moiety:

| Modification | Effect on Physicochemical Properties | Impact on Biological Activity | Reference |

| N-Alkylation | Increases lipophilicity, may alter pKa | Can enhance potency and selectivity by occupying hydrophobic pockets. | nih.gov |

| N-Acylation | Reduces basicity, introduces hydrogen bond acceptor | Can alter binding mode and receptor affinity. | nih.gov |

| Cyclization | Restricts conformational flexibility | May lead to higher affinity and selectivity by pre-organizing the molecule in its bioactive conformation. | mdpi.com |

Computational Chemistry and Molecular Modeling Approaches

Computational methods, particularly 3D similarity analysis, have been instrumental in understanding the conformation-activity relationships of guanidine-containing compounds. nih.govjimcontent.comnih.gov This approach helps in identifying the bioactive conformation and the key pharmacophoric features necessary for biological activity.

For a series of bicyclic guanidines, 3D similarity methods were used to propose a common 'Y' shape molecular binding model. nih.govjimcontent.comnih.gov This model explained the observed structure-activity relationships and suggested that the guanidine functionality and a 4-methoxybenzyl group were crucial for receptor interaction. nih.govjimcontent.comnih.gov By comparing the 3D shape and chemical nature of a set of active and inactive molecules, it is possible to derive a model that predicts the activity of new compounds. nih.gov This ligand-based approach is particularly useful when the 3D structure of the biological target is unknown. nih.gov

Molecular Docking Studies and Binding Mode Predictions

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target receptor. For derivatives of N-(3-Methoxy-benzyl)-guanidine, molecular docking studies are crucial for elucidating the interactions at the atomic level that govern their biological activity.

In typical molecular docking simulations involving guanidine-containing compounds, the ligand is placed into the binding site of a target protein, and its conformational space is explored to find the best fit. The guanidinium group, being protonated at physiological pH, is a key pharmacophore that often engages in significant electrostatic and hydrogen bond interactions with the receptor.

For instance, in studies of related guanidino-aryl derivatives, the guanidinium cation is often predicted to form strong hydrogen bonds and electrostatic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) or phosphate groups in nucleic acids. The aryl moiety, in this case, the 3-methoxy-benzyl group, typically contributes to binding through hydrophobic and van der Waals interactions within the binding pocket. The methoxy group itself can act as a hydrogen bond acceptor, further anchoring the ligand to the receptor.

Molecular docking studies on various guanidine derivatives have revealed diverse binding modes depending on the target. For example, in the context of DNA binding, guanidino-aryl compounds have been shown to interact with the minor groove. rsc.org The planar aromatic core can partially intercalate between base pairs, while the guanidine group forms hydrogen bonds with the DNA backbone. mdpi.com In enzyme inhibition studies, such as those involving proteases, the guanidine moiety can mimic the substrate's side chain (e.g., arginine) and interact with the catalytic residues in the active site.

The predictive power of molecular docking is often enhanced when combined with other computational methods like molecular dynamics simulations, which can provide insights into the stability of the predicted binding pose over time.

Table 1: Illustrative Docking Scores and Interactions for Guanidine Derivatives (Hypothetical)

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|---|

| Guanidino-Aryl Compound 1 | DNA (AT-rich) | -8.5 | Adenine, Thymine | Minor groove binding, H-bonds |

| Benzylguanidine Derivative A | Protease X | -9.2 | Asp189, Ser195 | Salt bridge, H-bonds |

| Cyclic Guanidine B | Kinase Y | -7.8 | Glu101, Leu150 | H-bonds, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, QSAR studies are invaluable for understanding which molecular properties (descriptors) are most influential for their therapeutic effects and for designing new, more potent derivatives.

A QSAR study typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For benzylguanidine derivatives, QSAR models can reveal critical insights. For example, a 3D-QSAR study on tricyclic guanidine analogues as anti-malarial agents showed a strong correlation between the steric and electrostatic fields of the molecules and their inhibitory activity against Plasmodium falciparum lactate dehydrogenase. frontiersin.org Such models generate contour maps that visualize regions where bulky groups or specific electrostatic properties would be favorable or unfavorable for activity, thus guiding the rational design of new compounds. nih.gov

The statistical robustness of a QSAR model is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates good predictive ability. frontiersin.org For instance, a 2D QSAR study on N-benzylpiperidine analogs for acetylcholinesterase inhibition identified the polar surface area, dipole moment, and molecular weight as key descriptors governing their activity. mdpi.com

Table 2: Example of a QSAR Model for a Series of Benzylguanidine Analogues (Hypothetical)

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (squared correlation coefficient) | 0.91 | Goodness of fit of the model to the training data. |

| q² (cross-validated r²) | 0.75 | Predictive ability of the model for the training data. |

| Predicted r² (for external test set) | 0.85 | Predictive ability of the model for an external set of compounds. |

| Contributing Descriptors | LogP (hydrophobicity), Molecular Refractivity (steric), Dipole Moment (electronic) |

By leveraging the insights gained from QSAR analyses, medicinal chemists can prioritize the synthesis of novel derivatives of this compound with a higher probability of exhibiting improved biological activity.

Therapeutic Potential and Future Research Directions

Opportunities in Neglected Tropical Diseases (NTDs)

Neglected Tropical Diseases (NTDs) afflict over a billion people globally, primarily in low-income countries, highlighting a critical need for novel, effective, and accessible therapeutics. frontiersin.org The guanidine (B92328) scaffold, a key feature of N-(3-Methoxy-benzyl)-guanidine, is a "privileged structure" in the design of new drug candidates for NTDs due to its presence in various compounds with demonstrated antiprotozoal and antiparasitic activities. frontiersin.org

While direct studies on this compound for specific NTDs are not yet available, research on related guanidine derivatives has shown promising results against several pathogens responsible for these diseases. For instance, a number of guanidine-containing compounds have demonstrated significant in vitro activity against Trypanosoma cruzi, the parasite that causes Chagas disease, and various Leishmania species, the causative agents of leishmaniasis. nih.govresearchgate.netnih.govresearchgate.net The mechanism of action for some of these compounds is thought to involve the induction of apoptosis in the parasites. nih.gov

The demonstrated efficacy of the guanidine core against these parasites suggests that this compound could be a valuable candidate for screening and further investigation in the context of NTD drug discovery. Future research should focus on evaluating its in vitro and in vivo activity against a panel of NTD-causing organisms.

Prospects in Combating Antimicrobial Resistance (e.g., MRSA)

The rise of antimicrobial resistance, particularly from pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), poses a severe threat to global public health. mdpi.com Guanidine-containing compounds have emerged as a promising class of antimicrobials with the potential to address this challenge. nih.gov

Notably, a study on isopropoxy benzene guanidine, a structurally similar compound, demonstrated potent bactericidal activity against multi-resistant S. aureus, including MRSA. frontiersin.org This compound was found to act by disrupting the bacterial cell membrane potential and integrity. frontiersin.org Furthermore, research on a series of benzyl (B1604629) guanidine derivatives has identified compounds with significant inhibitory activity against MRSA strains. mdpi.com Specifically, a robenidine (B1679493) analog with a 3-methoxy substitution on the benzene ring, which is structurally analogous to this compound, has been reported to be active against MRSA. frontiersin.org

These findings strongly support the potential of this compound as a lead compound for the development of new antibiotics to combat MRSA. Future studies should aim to determine its minimal inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a range of clinical MRSA isolates and to elucidate its precise mechanism of action.

Applications in Central Nervous System (CNS) Disorders

The guanidine moiety is present in several neuroactive compounds, suggesting a potential role for this compound in the treatment of central nervous system (CNS) disorders. Substituted guanidines have been investigated for their neuroprotective effects, which have been positively correlated with their affinity for the ion-channel site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This suggests a potential mechanism through which guanidine derivatives could offer protection against glutamate-induced neurotoxicity, a key factor in various neurological conditions. nih.gov

Furthermore, structurally related compounds, such as N-benzyl 3-methoxypropionamides, have demonstrated anticonvulsant activities. nih.gov While direct evidence for the CNS activity of this compound is currently limited, its structural features warrant investigation into its potential as a neuroprotective or anticonvulsant agent. Research efforts could be directed towards evaluating its binding affinity for various CNS receptors and its efficacy in preclinical models of neurological disorders.

Emerging Areas in Cancer Therapy and Imaging

Benzylguanidine derivatives have carved out a significant niche in the field of oncology, particularly as scaffolds for radiopharmaceuticals used in the imaging and targeted therapy of neuroendocrine tumors. The most prominent example is meta-iodobenzylguanidine (MIBG), a structural analog of this compound, which is widely used for the diagnosis and treatment of neuroblastoma and pheochromocytoma. nih.govnih.govlmu-klinikum.denih.gov

Radioiodinated MIBG is taken up by neuroendocrine tumor cells through the norepinephrine transporter, allowing for targeted delivery of radiation for both imaging ([¹²³I]mIBG) and therapy ([¹³¹I]mIBG). nih.govnih.govnih.gov The structural similarity of this compound to MIBG suggests that it could serve as a valuable scaffold for the development of novel imaging agents and targeted radionuclide therapies. The methoxy (B1213986) group could potentially modulate the compound's pharmacokinetic and pharmacodynamic properties, possibly leading to improved tumor uptake and retention.

Future research in this area could involve the radiosynthesis of N-(3-methoxy-[¹²³I]iodo-benzyl)-guanidine or N-(3-methoxy-[¹³¹I]iodo-benzyl)-guanidine and their evaluation in preclinical models of neuroblastoma and pheochromocytoma to assess their potential as next-generation theranostic agents.

Development as Biochemical Probes and Enzyme Inhibitors

The guanidinium (B1211019) group's ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it a valuable pharmacophore for the design of enzyme inhibitors. Derivatives of 3-methoxybenzamide, a compound structurally related to this compound, have been identified as potent inhibitors of the bacterial cell division protein FtsZ. nih.govnih.gov FtsZ is a crucial protein for bacterial viability and is considered a promising target for the development of novel antibiotics. nih.govnih.gov The inhibition of FtsZ leads to a blockage of cytokinesis and subsequent bacterial cell death. nih.gov

Given that this compound shares the 3-methoxybenzyl moiety with these FtsZ inhibitors, it represents a compelling candidate for investigation as a potential inhibitor of this enzyme. Furthermore, the guanidine group itself can be engineered to target the active sites of various enzymes, suggesting that this compound could be developed as a biochemical probe to study enzyme function or as a lead compound for the design of novel enzyme inhibitors for a range of therapeutic targets.

Advanced Drug Design and Development Strategies Utilizing Guanidine Scaffolds

The guanidine group is considered a privileged scaffold in drug design due to its unique physicochemical properties. Its ability to be protonated at physiological pH allows it to act as a strong hydrogen bond donor, facilitating interactions with biological targets such as proteins and nucleic acids. This versatility has led to the incorporation of the guanidine moiety into a wide array of therapeutic agents. nih.gov

Advanced drug design strategies can leverage the guanidine scaffold of this compound in several ways:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and methoxy groups can be performed to optimize the compound's potency, selectivity, and pharmacokinetic properties for a specific therapeutic target.

Bioisosteric Replacement: The guanidine group can be incorporated as a bioisostere for other functional groups to enhance target binding or improve drug-like properties.

Fragment-Based Drug Discovery: The this compound scaffold can be used as a starting point for fragment-based approaches, where small molecular fragments are screened and then grown or linked to develop more potent and selective ligands.

The continued exploration of these strategies will likely lead to the discovery of novel therapeutic agents based on the this compound scaffold.

Translational Research and Preclinical Development Considerations

The translation of a promising compound like this compound from a laboratory curiosity to a clinical candidate requires a rigorous preclinical development program. Key considerations for its advancement include:

Synthesis and Formulation: Development of a scalable and cost-effective synthetic route is essential. mdpi.commdpi.com Furthermore, the formulation of the compound into a stable and bioavailable dosage form is critical for in vivo studies.

Pharmacokinetics and ADME Studies: A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is necessary to predict its behavior in humans.

Toxicology and Safety Pharmacology: Comprehensive toxicology studies are required to identify any potential adverse effects and to establish a safe dose range for first-in-human studies.

Efficacy in Animal Models: The therapeutic potential of this compound must be validated in relevant animal models of the target diseases.

A systematic and well-planned preclinical development program will be crucial to successfully translate the therapeutic potential of this compound into clinical applications.

Q & A

Q. Q1. What synthetic methodologies are validated for preparing N-(3-Methoxy-benzyl)-guanidine and its analogs?

Answer: The synthesis of guanidine derivatives often involves guanylation reactions using protected intermediates. For example, guanidine groups can be introduced via reactions with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea in the presence of triethylamine and mercury(II) chloride, followed by acid deprotection . Alternatively, coupling with N-(benzyloxycarbonyl)guanidine and subsequent deprotection is effective . Key steps include:

- Protection/deprotection strategies to preserve reactive guanidine groups.

- Purification via column chromatography or crystallization to isolate high-purity products.

- Validation using NMR and mass spectrometry to confirm structural integrity.

Q. Q2. How can researchers structurally characterize this compound and verify its purity?

Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm substituent positions and aromatic methoxy groups.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- Chromatography :

- HPLC with UV detection to assess purity (>95% recommended for biological assays).

- Crystallography :

- Single-crystal X-ray diffraction for resolving conformational isomers (e.g., crystalline modifications reported in related guanidine salts) .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) be investigated for this compound in therapeutic applications?

Answer:

- Substituent variation : Modify the methoxy group position (e.g., 3-, 4-, or 5-methoxy) and evaluate effects on bioactivity. For example, trimethoxy derivatives (e.g., N-(3,4,5-Trimethoxyphenyl)guanidine) show enhanced anti-cancer and anti-microbial properties due to improved membrane permeability .

- Functional assays :

- In vitro cytotoxicity (e.g., MTT assay against cancer cell lines).

- Enzyme inhibition (e.g., nitric oxide synthase or xanthine oxidase, as seen in guanidine analogs) .

| Substituent | Biological Activity | Reference |

|---|---|---|

| 3-Methoxy | Moderate acetylcholinesterase inhibition | |

| 3,4,5-Trimethoxy | Potent anti-cancer activity | |

| 4-Methoxy | Enhanced metabolic stability |

Q. Q4. What computational approaches are suitable for predicting the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) :